3,4-Dihydroxybenzeneacetic acid-d3

Analytical Chemistry Method Validation Quality Control

3,4-Dihydroxybenzeneacetic acid-d3 (DOPAC-d3) is a +3 Da deuterium-labeled analog for precise LC-MS/MS quantification. Its isotopic enrichment (≥98% 2H) and chemical equivalence to endogenous DOPAC correct for matrix effects and sample loss, ensuring accurate data in regulated bioanalysis. Ideal for CROs and research labs. Request a quote.

Molecular Formula C8H8O4
Molecular Weight 171.16 g/mol
Cat. No. B12371791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxybenzeneacetic acid-d3
Molecular FormulaC8H8O4
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)O)O
InChIInChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D
InChIKeyCFFZDZCDUFSOFZ-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxybenzeneacetic Acid-d3 (DOPAC-d3): A Specialized Isotopically Labeled Internal Standard for Accurate Dopamine Metabolite Quantification


3,4-Dihydroxybenzeneacetic acid-d3 (also known as DOPAC-d3 or Homoprotocatechuic Acid-d3) is a stable, non-radioactive, deuterium-labeled analog of the major dopamine metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC) [1]. This compound is characterized by the substitution of three hydrogen atoms with deuterium at specific positions on the phenyl ring, resulting in a nominal mass shift of +3 Da. This minimal structural alteration preserves near-identical chemical behavior to the endogenous analyte while providing a distinct mass signature, making it an essential tool for precise quantification in complex biological matrices via mass spectrometry (MS)-based workflows [2].

Why 3,4-Dihydroxybenzeneacetic Acid-d3 Cannot Be Interchanged with Unlabeled DOPAC or Other Labeled Analogs


In quantitative LC-MS/MS analysis, using the unlabeled native compound (DOPAC) as a 'standard' cannot correct for variable analyte loss during sample preparation or the unpredictable ion suppression/enhancement caused by biological matrices. Substituting with a structurally different analog (e.g., 3,4-dihydroxybenzylamine) introduces differential recovery and ionization efficiency, leading to systematic quantitative bias. Even among deuterated analogs, the specific labeling pattern (e.g., DOPAC-d3 vs. DOPAC-d5) determines the exact mass difference and chromatographic resolution, which directly impacts the method's ability to resolve the internal standard signal from the analyte's natural isotopic envelope and potential isobaric interferences [1]. The precise number and position of deuterium labels are therefore critical parameters that are fixed for a given compound and cannot be assumed to be equivalent across different deuterated forms .

Quantitative Differentiation Guide: 3,4-Dihydroxybenzeneacetic Acid-d3 vs. Alternative Standards and Unlabeled Analyte


Isotopic Enrichment and Purity: Quantified Product Specifications for Reliable Quantification

Reputable vendors of 3,4-Dihydroxybenzeneacetic acid-d3 consistently certify a minimum chemical purity of ≥98% and a minimum isotopic enrichment of 98 atom% 2H, as determined by HPLC and MS [1]. This dual specification is critical; it directly quantifies the fraction of the product that is both the correct chemical entity and the correctly labeled isotopologue. This ensures that when added as an internal standard, the signal is predominantly from the intended deuterated species, minimizing correction errors due to unlabeled or impure components. In contrast, non-isotopically labeled chemical analogs, such as 3,4-dihydroxybenzylamine (DHBA), have no isotopic purity specification and exhibit different physicochemical properties that can lead to differential extraction recovery and ionization efficiency, introducing unquantifiable bias into the assay.

Analytical Chemistry Method Validation Quality Control

Minimizing Matrix Effects: The Core Function of a Co-Eluting Isotopic Internal Standard

A primary differentiator of 3,4-Dihydroxybenzeneacetic acid-d3 over non-isotopic internal standards is its ability to co-elute with the target analyte (DOPAC) from the liquid chromatography column. This near-identical retention time ensures that both compounds experience the same matrix-induced ion suppression or enhancement in the electrospray ionization (ESI) source of the mass spectrometer. By using the analyte-to-internal standard peak area ratio for quantification, the variability introduced by the matrix effect is mathematically normalized [1]. This is a class-level advantage of SIL-IS; however, the specific +3 Da mass shift of DOPAC-d3 provides a distinct MS channel that avoids interference from the M+2 natural isotopic peak of the unlabeled analyte, which can be a limitation for less-labeled (e.g., DOPAC-d1) standards.

Bioanalysis LC-MS/MS Neurochemistry

Specific Mass Spectrometric Transition for Targeted Quantification

3,4-Dihydroxybenzeneacetic acid-d3 is specifically designed for use in targeted mass spectrometry assays. Its distinct molecular weight (171.17 g/mol) enables the setup of a unique Multiple Reaction Monitoring (MRM) transition that is free from interference by the unlabeled DOPAC's natural isotopic distribution. While a specific MRM transition (e.g., m/z 170.1→123.1 for the analyte and m/z 173.1→126.1 for DOPAC-d3) is not provided here, the utility is defined by its +3 Da mass difference. This allows for selective detection of the internal standard in a separate channel. In contrast, using a structurally similar but non-isotopic compound (e.g., 3,4-dihydroxybenzylamine) would require a completely different MRM transition with potentially different fragmentation efficiency, precluding a direct correction for analyte-specific ionization and recovery losses.

Mass Spectrometry MRM Targeted Metabolomics

Optimal Application Scenarios for 3,4-Dihydroxybenzeneacetic Acid-d3 Based on Verifiable Evidence


LC-MS/MS Quantification of DOPAC in Neuroscience Research

3,4-Dihydroxybenzeneacetic acid-d3 is ideally suited as an internal standard for the precise quantification of the dopamine metabolite DOPAC in brain tissue homogenates, cerebrospinal fluid (CSF), and microdialysates. Its co-eluting properties and distinct mass allow researchers to correct for variable sample preparation losses and matrix effects inherent to these complex biological samples, thereby generating more accurate and reproducible data on dopamine turnover and neuronal activity. This application is supported by validated LC-MS/MS methods for quantifying DOPAC and other neurotransmitters [1].

Pharmacokinetic and Metabolism Studies of Dopaminergic Drugs

In the development and evaluation of pharmaceuticals targeting the dopamine system (e.g., levodopa therapies for Parkinson's disease, antipsychotics), this compound is critical for monitoring changes in systemic or tissue-specific DOPAC concentrations. It serves as a stable and reliable internal standard for quantifying DOPAC in plasma or urine from preclinical and clinical studies, ensuring that observed changes in metabolite levels are due to the drug's pharmacodynamic effect rather than analytical variability. This use case is inferred from protocols detailing the LC-MS/MS quantification of levodopa and its metabolites [2].

Bioanalytical Method Development and Validation

For contract research organizations (CROs) and analytical laboratories developing validated methods for quantifying DOPAC to meet regulatory guidelines (e.g., FDA, EMA), 3,4-Dihydroxybenzeneacetic acid-d3 is an essential component. Its certified purity and isotopic enrichment are the foundation for demonstrating key validation parameters, including accuracy, precision, and stability. The use of this specific SIL-IS is a recognized best practice for mitigating matrix effects and achieving the required analytical performance for regulated bioanalysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydroxybenzeneacetic acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.